
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H17ClN4O5S and its molecular weight is 472.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClN3O3S, with a molecular weight of approximately 367.84 g/mol. The oxadiazole moiety is significant for its role in various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies indicate that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit the growth of various cancer cell lines:
Compound | Cell Line | Percent Growth Inhibition (PGI) |
---|---|---|
6h | SNB-19 | 86.61% |
6h | OVCAR-8 | 85.26% |
6h | NCI-H40 | 75.99% |
6h | MDA-MB-231 | 56.53% |
These findings suggest that the compound may have a similar efficacy against certain cancer types due to its structural similarities with other effective oxadiazole derivatives .
The mechanism by which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Studies have shown that compounds with the oxadiazole scaffold can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .
Case Studies
- In Vitro Studies : A study involving various oxadiazole derivatives revealed that certain compounds exhibited IC50 values in micromolar ranges against breast cancer cell lines (MCF-7) and melanoma (SK-MEL-2). These compounds were able to induce apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
- Molecular Docking Studies : Molecular docking simulations indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression. This suggests that modifications to the oxadiazole structure could enhance binding affinity and specificity for cancer-related targets .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O5S/c1-26(13-17-3-2-12-30-17)32(28,29)18-10-6-14(7-11-18)19(27)23-21-25-24-20(31-21)15-4-8-16(22)9-5-15/h2-12H,13H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFLLWLCVKNVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.